

# Application Note: Analysis of Monobutyl Maleate by Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: *Monobutyl maleate*

Cat. No.: *B1236856*

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## Abstract

This application note provides a detailed protocol for the identification and quantification of **monobutyl maleate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Monobutyl maleate** is a significant compound in various industrial applications and can be a residual monomer or a metabolite of interest in pharmaceutical and material science studies. The methodology outlined here details sample preparation, GC-MS instrument parameters, and data analysis, providing a robust framework for researchers.

## Introduction

**Monobutyl maleate**, the monoester of butanol and maleic acid, is a chemical intermediate used in the synthesis of polymers, plasticizers, and other organic compounds. Its detection and quantification are crucial for quality control in manufacturing processes, as well as for toxicological and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like **monobutyl maleate**. This technique combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it an ideal tool for the analysis of this compound in various matrices.

# Experimental Protocols

## Sample Preparation

The appropriate sample preparation protocol is critical for accurate and reproducible results and will depend on the sample matrix. The goal is to extract **monobutyl maleate** and present it in a solvent suitable for GC-MS injection.

### a) For Liquid Samples (e.g., Reaction Mixtures, Liquid Formulations):

- Dilution: Accurately dilute a known volume or weight of the sample in a volatile organic solvent such as ethyl acetate, dichloromethane, or hexane. The dilution factor should be chosen to ensure the concentration of **monobutyl maleate** falls within the linear range of the calibration curve.
- Internal Standard: If quantitative analysis is required, add a known concentration of a suitable internal standard.
- Vortex and Centrifuge: Mix the solution thoroughly. If particulates are present, centrifuge the sample to prevent contamination of the GC inlet and column.
- Transfer: Carefully transfer the supernatant to a 1.5 mL glass autosampler vial.

### b) For Solid Samples (e.g., Polymers, Tissues):

- Homogenization and Extraction: Weigh a precise amount of the solid sample and homogenize it. Perform a solid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) using techniques such as sonication or Soxhlet extraction to efficiently extract the analyte.
- Filtration/Centrifugation: Remove solid debris by filtering the extract or by centrifugation.
- Concentration: If the expected concentration of **monobutyl maleate** is low, the extract can be concentrated using a gentle stream of nitrogen or a rotary evaporator.
- Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis and transfer to an autosampler vial.

c) For Aqueous Samples (e.g., Wastewater, Biological Fluids):

- Liquid-Liquid Extraction (LLE):
  - To a known volume of the aqueous sample, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
  - Add salt (e.g., NaCl) to the aqueous phase to improve extraction efficiency.
  - Vortex the mixture vigorously for several minutes and then centrifuge to separate the layers.
  - Carefully collect the organic layer. Repeat the extraction two more times with fresh solvent.
  - Combine the organic extracts.
- Drying: Pass the combined organic extract through anhydrous sodium sulfate to remove any residual water.
- Concentration and Reconstitution: Concentrate the dried extract as needed and reconstitute in a suitable solvent for GC-MS analysis.

## GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis of **monobutyl maleate**. These may need to be optimized for specific instruments and applications.

Parameter	Recommended Setting
Gas Chromatograph	
GC System	Agilent 8890 GC or equivalent
Column	5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature	250 °C
Injection Mode	Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume	1 µL
Oven Temperature Program	Initial temperature of 60°C (hold for 1 min), ramp at 15°C/min to 250°C (hold for 5 min)
Mass Spectrometer	
MS System	Agilent 7000D GC/TQ or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temperature	280 °C
Acquisition Mode	Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Scan Range	m/z 40-200

## Data Presentation

### Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of **monobutyl maleate**.

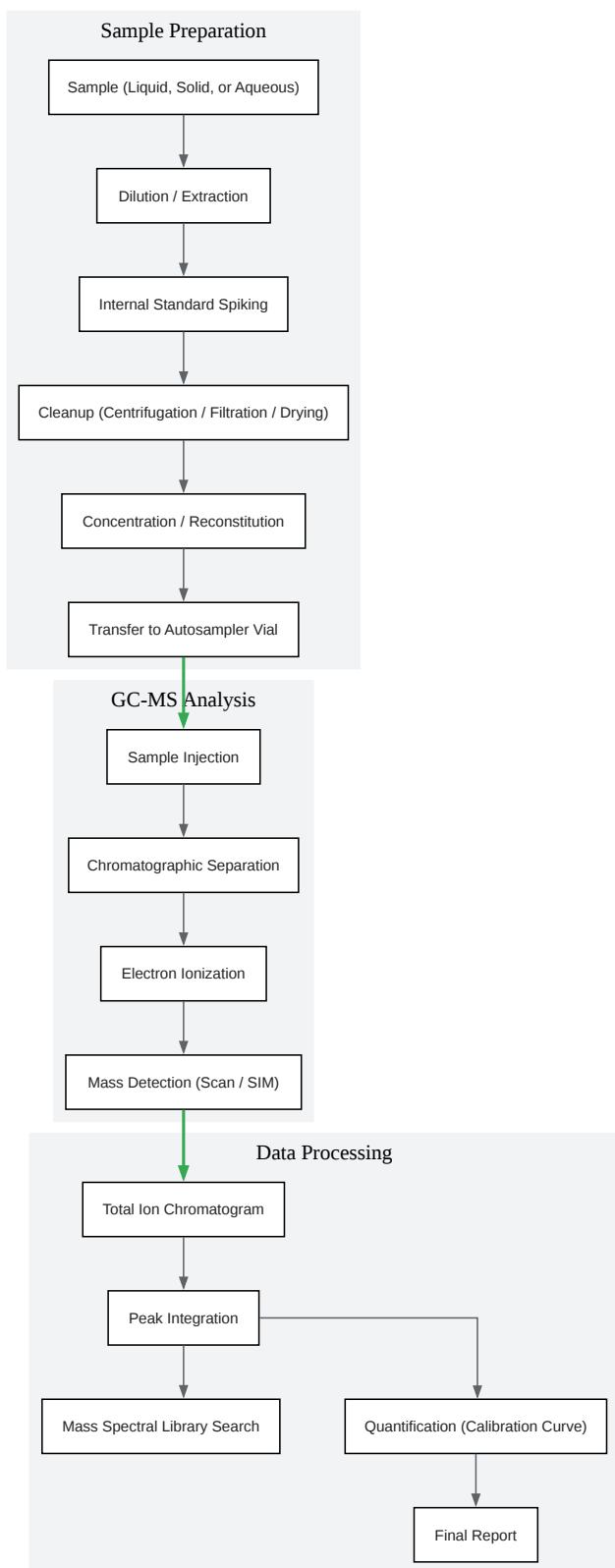
Analyte	Molecular Weight ( g/mol )	Characteristic m/z for Quantification (SIM mode)
Monobutyl Maleate	172.18	99 (Base Peak), 56, 41, 29

Note: Retention time is highly dependent on the specific GC column and temperature program used. Under the recommended conditions, the retention time for **monobutyl maleate** is expected to be in the range of 8-12 minutes. Specific values for LOD and LOQ are method-dependent and should be determined during method validation. For similar compounds, LODs in the low ng/mL to pg/mL range are achievable, particularly with SIM mode acquisition.[1][2]

## Mass Spectrum

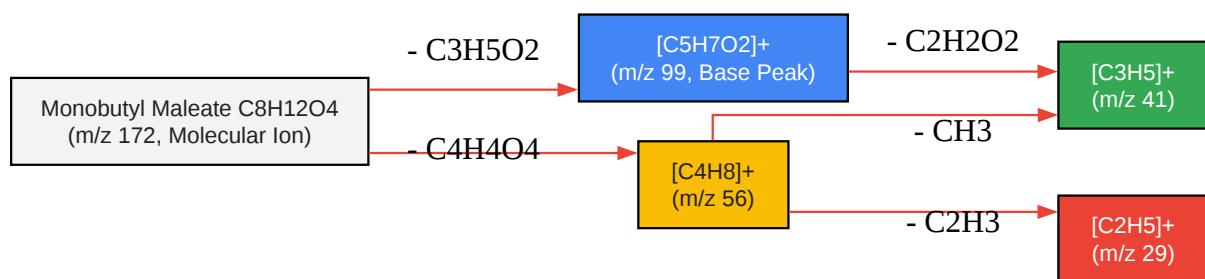
The electron ionization mass spectrum of **monobutyl maleate** is characterized by a base peak at m/z 99. The molecular ion peak at m/z 172 is often of low abundance or not observed.[3][4] [5] Other significant fragments are observed at m/z 56, 41, and 29.[5]

## Experimental Workflows and Signaling Pathways



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Caption: General workflow for the GC-MS analysis of **monobutyl maleate**.

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Caption: Proposed fragmentation pathway for **monobutyl maleate** in EI-MS.

## Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of **monobutyl maleate** by GC-MS. The described methods for sample preparation and instrument parameters serve as a robust starting point for method development and validation. The high sensitivity and selectivity of GC-MS make it an invaluable tool for the accurate quantification of **monobutyl maleate** in a variety of sample matrices, supporting research, quality control, and safety assessments in the pharmaceutical and chemical industries.

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